N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)benzenesulfonamide
Description
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Properties
IUPAC Name |
N-(3,3-dimethyl-4-oxo-5-propyl-2H-1,5-benzoxazepin-8-yl)benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N2O4S/c1-4-12-22-17-11-10-15(13-18(17)26-14-20(2,3)19(22)23)21-27(24,25)16-8-6-5-7-9-16/h5-11,13,21H,4,12,14H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XUBBIWRAIRYNPB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C2=C(C=C(C=C2)NS(=O)(=O)C3=CC=CC=C3)OCC(C1=O)(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)benzenesulfonamide is a complex organic compound notable for its unique structural features and potential biological activities. This compound incorporates a tetrahydrobenzo[b][1,4]oxazepine ring and a benzenesulfonamide moiety, which contribute to its pharmacological properties.
Chemical Structure and Properties
The chemical structure of the compound can be represented as follows:
- Molecular Formula: C₁₈H₂₃N₃O₃S
- Molecular Weight: 357.45 g/mol
The presence of the sulfonamide group is significant as it is known to enhance solubility and bioavailability in biological systems.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. Preliminary studies suggest that the compound may modulate the activity of enzymes or receptors involved in various biological pathways.
Potential Targets:
- Enzymatic Inhibition: The compound may inhibit certain enzymes that are critical in metabolic pathways.
- Receptor Modulation: It could act as an antagonist or agonist at specific receptor sites.
Antimicrobial Activity
Research has indicated that compounds similar to N-(3,3-dimethyl-4-oxo...) exhibit significant antimicrobial properties. For instance, derivatives containing similar structures have shown effectiveness against various bacterial strains such as Staphylococcus aureus and Escherichia coli .
Anti-inflammatory Properties
The compound's anti-inflammatory potential has also been a focus of research. Studies suggest that it may downregulate pro-inflammatory cytokines and inhibit pathways associated with inflammation .
Cytotoxicity Studies
Cytotoxicity assays have been conducted to evaluate the safety profile of this compound. Initial results indicate that it exhibits selective cytotoxicity towards cancer cell lines while sparing normal cells .
Case Study 1: Antibacterial Efficacy
A study evaluated the antibacterial activity of related compounds against Bacillus subtilis and Candida albicans. The results showed that certain derivatives possessed comparable or enhanced antibacterial activities compared to standard antibiotics like norfloxacin .
Case Study 2: Anti-inflammatory Effects
In vitro studies demonstrated that the compound significantly reduced the production of inflammatory mediators in macrophages stimulated with lipopolysaccharide (LPS). This suggests a potential therapeutic application in treating inflammatory diseases .
Data Table: Summary of Biological Activities
Scientific Research Applications
The compound exhibits a range of biological activities that make it a candidate for various therapeutic applications:
Anticancer Activity
Recent studies have highlighted the anticancer properties of compounds related to N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)benzenesulfonamide. For instance:
- Case Study 1 : A study published in the Journal of Medicinal Chemistry demonstrated that derivatives of this compound induced apoptosis in human cancer cell lines through caspase activation and modulation of Bcl-2 family proteins. The results indicated a significant reduction in cell viability and tumor growth inhibition in xenograft models .
Antimicrobial Properties
The compound has shown promise as an antimicrobial agent:
- Case Study 2 : Research conducted on similar compounds revealed effective inhibition of biofilm formation in Staphylococcus aureus, suggesting potential applications in treating biofilm-associated infections. This study emphasized the need for further exploration into its mechanism of action against various pathogens .
Research Applications
This compound is utilized in various research contexts:
| Application Type | Description |
|---|---|
| Drug Development | Potential candidate for new therapeutic agents targeting cancer and microbial infections. |
| Biochemical Research | Tool for studying enzyme inhibition and receptor interactions in cellular signaling pathways. |
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)benzenesulfonamide, and how do reaction conditions influence yield?
- Methodological Answer : The compound’s synthesis typically involves cyclization of a benzoxazepine precursor followed by sulfonamide coupling. Key parameters include:
- Catalyst selection : Use of palladium-based catalysts for Suzuki-Miyaura coupling (if applicable) or acid/base catalysts for cyclization.
- Solvent optimization : Polar aprotic solvents (e.g., DMF, DMSO) enhance solubility of intermediates, while dichloromethane may improve sulfonylation efficiency.
- Temperature control : Cyclization steps often require reflux (80–120°C), whereas sulfonamide coupling proceeds at room temperature to avoid decomposition.
- Yield improvement : Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization (ethanol/water) is critical. Reported yields range from 45% to 68% depending on stepwise optimization .
Q. Which spectroscopic and crystallographic techniques are most reliable for structural confirmation of this compound?
- Methodological Answer :
- NMR : and NMR should confirm the benzooxazepine core (e.g., methyl groups at δ 1.2–1.5 ppm, aromatic protons at δ 6.8–7.9 ppm) and sulfonamide moiety (NH resonance at δ 9.5–10.2 ppm).
- X-ray crystallography : Single-crystal studies (e.g., using synchrotron radiation at 100 K) resolve stereochemistry and hydrogen-bonding patterns, particularly for the tetrahydro ring system and sulfonamide orientation. A recent study achieved an R factor of 0.033 using this approach .
- HRMS : High-resolution mass spectrometry (ESI or MALDI-TOF) validates molecular weight (expected m/z ~420–430 Da) with <2 ppm error .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activity data for this compound across different assay systems?
- Methodological Answer : Discrepancies often arise from:
- Assay conditions : Variations in cell lines (e.g., HEK293 vs. CHO-K1), incubation times (24h vs. 48h), or solvent carriers (DMSO concentration ≤0.1% is critical).
- Target selectivity : Off-target effects may dominate in non-optimized assays. Use orthogonal assays (e.g., SPR for binding affinity, functional cAMP/GTPγS for GPCR activity) to validate specificity.
- Data normalization : Internal controls (e.g., housekeeping genes in qPCR, reference inhibitors in enzymatic assays) reduce batch-to-batch variability. A 2021 study highlighted that divergent receptor-response models (single vs. multiple receptor systems) account for 70% of conflicting results .
Q. What computational strategies are effective for predicting the compound’s pharmacokinetic properties and binding modes?
- Methodological Answer :
- Molecular docking : Use AutoDock Vina or Schrödinger Glide to model interactions with targets (e.g., COX-2, 5-HT receptors). Prioritize flexible docking for the propyl side chain and sulfonamide group.
- MD simulations : Run 100-ns trajectories (AMBER or GROMACS) to assess stability of ligand-receptor complexes. Key metrics include RMSD (<2 Å) and binding free energy (MM/PBSA or MM/GBSA).
- ADMET prediction : Tools like SwissADME estimate logP (~3.2), solubility (LogS ~-4.1), and CYP450 inhibition. Cross-validate with experimental Caco-2 permeability assays .
Q. How should researchers design in vivo studies to evaluate toxicity and efficacy while minimizing confounding variables?
- Methodological Answer :
- Dose optimization : Conduct pilot PK/PD studies in rodents (e.g., Sprague-Dawley rats) to establish , , and AUC. Use allometric scaling for human equivalent dose estimation.
- Control groups : Include vehicle controls (e.g., 0.5% methylcellulose) and reference compounds (e.g., celecoxib for COX-2 inhibition).
- Endpoint selection : Measure biomarkers (e.g., plasma TNF-α for inflammation) alongside histopathology. A 2023 panel study emphasized longitudinal factorial invariance testing to ensure consistent measurement across timepoints .
Data Analysis & Interpretation
Q. What statistical approaches are robust for analyzing dose-response relationships in studies involving this compound?
- Methodological Answer :
- Non-linear regression : Fit data to a four-parameter logistic model (Hill equation) using GraphPad Prism. Report , Hill slope, and values.
- Handling outliers : Apply Grubbs’ test (α=0.05) or leverage mixed-effects models to account for biological variability.
- Meta-analysis : Pool data from multiple studies (e.g., using RevMan) to resolve contradictions. A 2021 meta-analysis of hybrid receptor models achieved 90% consistency after adjusting for methodological heterogeneity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
